molecular formula C8H6N2O2 B011540 3-(Pyridin-4-yl)isoxazol-5(4H)-one CAS No. 101084-52-0

3-(Pyridin-4-yl)isoxazol-5(4H)-one

Cat. No. B011540
M. Wt: 162.15 g/mol
InChI Key: GMEKULAASCJPNF-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)isoxazol-5(4H)-one is a chemical compound that has drawn interest in various scientific fields due to its unique structure and potential for diverse chemical reactions and applications. Its structure comprises a fused isoxazole ring with a pyridinyl substituent, which is foundational in synthesizing electrochromic compounds, pharmaceuticals, and materials science research.

Synthesis Analysis

The synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one derivatives often involves strategies like 1,3-dipolar cycloaddition reactions, which are crucial for generating highly functionalized isoxazoles. For instance, the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate provide a convenient scaffold for further derivatization into diverse isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Structural elucidation of these compounds is often achieved through spectral analysis, X-ray diffraction, and computational methods. These studies help in understanding the conformational preferences, electronic properties, and potential reactivity of the compound. For example, the structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the diketo monomer as the favored tautomer isomer structure, revealing insights into its stability and electronic features (Prasad et al., 2018).

Chemical Reactions and Properties

3-(Pyridin-4-yl)isoxazol-5(4H)-one derivatives exhibit a range of chemical reactivities, such as participation in cycloaddition reactions, electrophilic substitutions, and complexation with metals. These reactions are foundational for creating diverse functional materials and biological molecules.

Physical Properties Analysis

The physical properties of these compounds, including their electrochemical and optical properties, have been explored for their application in electrochromic devices. For instance, electrochromic cells based on 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles derivatives show reversible coloring upon the application of voltage, indicating their potential in smart window applications (Chicheva et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, complexation behavior with metal ions, and photophysical properties, have been studied extensively. The versatility of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in forming complexes with metals like zinc(II), magnesium(II), and calcium(II) underlines its potential in materials science and coordination chemistry (Matczak-Jon et al., 2010).

Scientific Research Applications

“3-(Pyridin-4-yl)isoxazol-5(4H)-one” is a chemical compound with the molecular formula C8H7N3O . It’s used for research purposes and has certain physicochemical properties such as a molar refractivity of 44.14 and a topological polar surface area (TPSA) of 64.94 Ų . It also has certain pharmacokinetic properties such as high gastrointestinal absorption and it’s a CYP1A2 inhibitor .

“3-(Pyridin-4-yl)isoxazol-5(4H)-one” is a chemical compound with the molecular formula C8H7N3O . It’s used for research purposes and has certain physicochemical properties such as a molar refractivity of 44.14 and a topological polar surface area (TPSA) of 64.94 Ų . It also has certain pharmacokinetic properties such as high gastrointestinal absorption and it’s a CYP1A2 inhibitor .

“3-(Pyridin-4-yl)isoxazol-5(4H)-one” is a chemical compound with the molecular formula C8H7N3O . It’s used for research purposes and has certain physicochemical properties such as a molar refractivity of 44.14 and a topological polar surface area (TPSA) of 64.94 Ų . It also has certain pharmacokinetic properties such as high gastrointestinal absorption and it’s a CYP1A2 inhibitor .

Safety And Hazards


  • Pictograms :

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).


Future Directions

Further research is needed to explore:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Structure-Activity Relationships : Understand how modifications affect its properties.

  • Synthetic Strategies : Develop efficient and scalable synthetic routes.


properties

IUPAC Name

3-pyridin-4-yl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKULAASCJPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377517
Record name 3-pyridin-4-yl-4H-1,2-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)isoxazol-5(4H)-one

CAS RN

101084-52-0
Record name 3-pyridin-4-yl-4H-1,2-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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